Positional Isomer Binding Divergence: 5-Chloro-2-oxy vs 3-Chloro-5-oxy at α4β2 nAChR
The 3-chloro-5-(piperidin-3-yloxy)pyridine positional isomer exhibits an IC50 of 240 nM in [3H]cytisine displacement assays at human α4β2 nAChR expressed in HEK293 cells [1]. No equivalent published binding data are available for 5-chloro-2-(piperidin-3-yloxy)pyridine in the same assay, but the distinct substitution geometry (chloro at pyridine C5 with ether at C2 versus chloro at C3 with ether at C5) predicts altered hydrogen-bonding and halogen-bonding interactions with receptor residues based on established SAR in pyridine-substituted piperidine series [2]. The 2-oxy linkage places the piperidine nitrogen in a different spatial relationship to the pyridine ring compared to the 3-oxy or 5-oxy isomers.
| Evidence Dimension | α4β2 nAChR binding affinity (IC50) |
|---|---|
| Target Compound Data | No published data available for 5-chloro-2-(piperidin-3-yloxy)pyridine in this specific assay |
| Comparator Or Baseline | 3-chloro-5-(piperidin-3-yloxy)pyridine: IC50 = 240 nM |
| Quantified Difference | Data gap; positional isomer activity known but not directly comparable due to distinct target engagement profiles |
| Conditions | [3H]cytisine displacement, human α4β2 nAChR expressed in HEK293 cells |
Why This Matters
For nAChR-focused drug discovery programs, selecting the correct positional isomer is critical as the 5-chloro-2-oxy pattern may engage different receptor subtypes (α7 vs α4β2) with altered potency, directly impacting lead optimization trajectories.
- [1] BindingDB. BDBM50187449: 3-chloro-5-(piperidin-3-yloxy)pyridine (CHEMBL208754). IC50: 240 nM at human α4β2 nAChR; Displacement of [3H]cytisine from human alpha4beta2 nAChR expressed in HEK293 cells. University of Turin / ChEMBL. View Source
- [2] Yang X, Shen J, Jiang L, Li W, Yu M, Pan G, Yan Y, Zhang C, Jia W, Xiao L, Yu H, Chen H, Zheng Y, Yu L, Xie Q, Zhou L, Shao L. Discovery, cocrystallization and biological evaluation of novel piperidine derivatives as high affinity Ls-AChBP ligands possessing α7 nAChR activities. Read by QxMD, 2018. View Source
